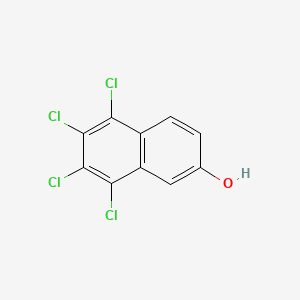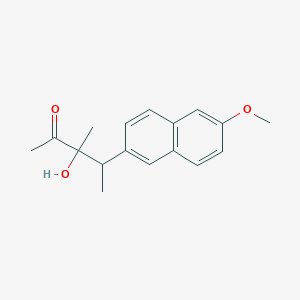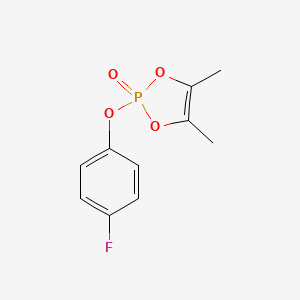
1-(3,4-Methylenedioxyphenyl)-1-hexen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Methylenedioxyphenyl)-1-hexen-3-one is an organic compound that belongs to the class of phenylalkylamines It is characterized by the presence of a methylenedioxy group attached to a phenyl ring, which is further connected to a hexenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4-Methylenedioxyphenyl)-1-hexen-3-one can be synthesized through several synthetic routes. One common method involves the condensation of 3,4-methylenedioxybenzaldehyde with hexanone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected and purified.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Methylenedioxyphenyl)-1-hexen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the hexenone group to an alcohol or alkane.
Substitution: The methylenedioxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Methylenedioxyphenyl)-1-hexen-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Methylenedioxyphenyl)-1-hexen-3-one involves its interaction with various molecular targets and pathways. The methylenedioxy group is known to interact with enzymes and receptors, potentially modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Methylenedioxyphenyl)-2-propanone: Similar in structure but with a propanone chain instead of hexenone.
1-(3,4-Methylenedioxyphenyl)-1-propanamine: Contains an amine group instead of a ketone.
3,4-Methylenedioxyamphetamine: A well-known psychoactive compound with a similar methylenedioxyphenyl group.
Uniqueness
1-(3,4-Methylenedioxyphenyl)-1-hexen-3-one is unique due to its hexenone chain, which imparts different chemical and biological properties compared to its analogs
Properties
CAS No. |
56750-94-8 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)hex-1-en-3-one |
InChI |
InChI=1S/C13H14O3/c1-2-3-11(14)6-4-10-5-7-12-13(8-10)16-9-15-12/h4-8H,2-3,9H2,1H3/b6-4+ |
InChI Key |
JZZYAPMXSFSFKU-GQCTYLIASA-N |
Isomeric SMILES |
CCCC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CCCC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


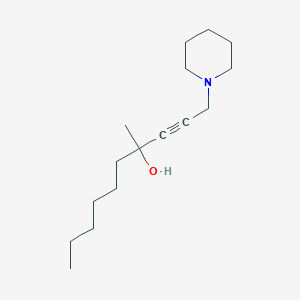
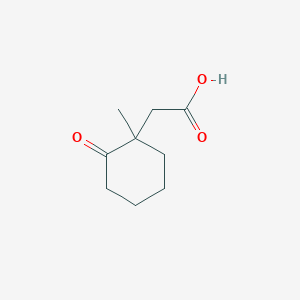
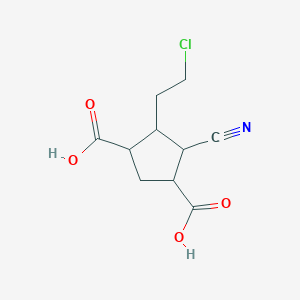
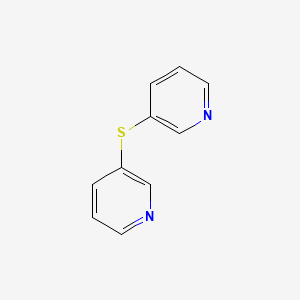
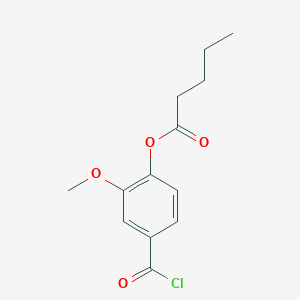


![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)


